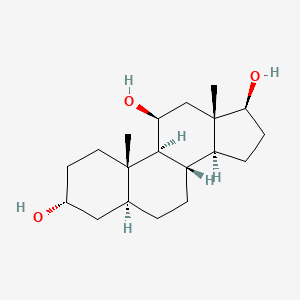![molecular formula C46H44Br2P2 B13421763 (2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system of double bonds and phosphonium groups, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] typically involves the reaction of 2,7-dimethyl-2,4,6-octatrienedial with triphenylphosphine in the presence of a suitable brominating agent. The reaction is carried out in a nonpolar organic solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonium centers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Explored for its potential use in drug delivery systems, especially for targeting cancer cells.
Wirkmechanismus
The mechanism of action of (2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium groups facilitate the accumulation of the compound in the mitochondria, where it can exert its effects by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,7-Dimethyl-2,4,6-octatrienedial): A precursor in the synthesis of the target compound.
Triphenylphosphonium Bromide: A simpler phosphonium salt with similar mitochondrial targeting properties.
Uniqueness
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] is unique due to its conjugated system and dual phosphonium groups, which enhance its reactivity and targeting capabilities compared to simpler phosphonium salts .
Eigenschaften
Molekularformel |
C46H44Br2P2 |
|---|---|
Molekulargewicht |
818.6 g/mol |
IUPAC-Name |
[(2Z,4E,6E)-2,7-dimethyl-8-triphenylphosphaniumylocta-2,4,6-trienyl]-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C46H44P2.2BrH/c1-39(37-47(41-25-9-3-10-26-41,42-27-11-4-12-28-42)43-29-13-5-14-30-43)23-21-22-24-40(2)38-48(44-31-15-6-16-32-44,45-33-17-7-18-34-45)46-35-19-8-20-36-46;;/h3-36H,37-38H2,1-2H3;2*1H/q+2;;/p-2/b22-21+,39-23-,40-24+;; |
InChI-Schlüssel |
DXUOLYTZLHEOTQ-ILBZRVEUSA-L |
Isomerische SMILES |
C/C(=C\C=C\C=C(\C)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Kanonische SMILES |
CC(=CC=CC=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






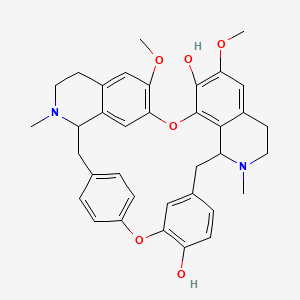

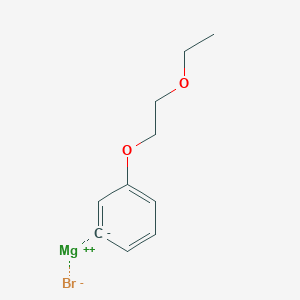
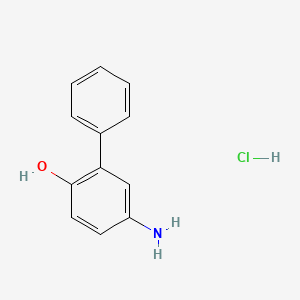
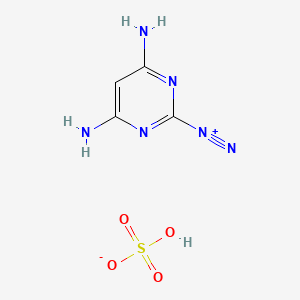
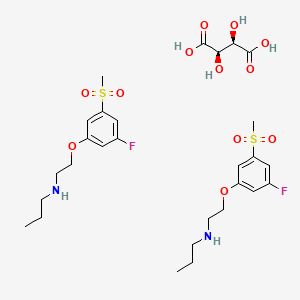
![N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
![2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-](/img/structure/B13421721.png)
![[4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
